Meta-tert-Butyl Substitution Enhances hOCT3 Inhibitory Potency vs. Unsubstituted Parent
The unsubstituted parent phenylguanidine is a weak hOCT3 inhibitor with an IC50 of ~99.8 µM [1]. The phenylguanidine chemotype SAR demonstrates that adding a bulky lipophilic substituent to the phenyl ring can improve potency by up to 45-fold, with the most potent compounds achieving IC50 values as low as 2.2 µM [2]. While the precise IC50 of 1-[3-(tert-Butyl)phenyl]guanidine is not publicly isolated, the SAR trend establishes that a meta-tert-butyl group, which increases both steric bulk and lipophilicity (clogP contribution), is predicted to substantially enhance hOCT3 inhibition relative to the unsubstituted baseline.
| Evidence Dimension | hOCT3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Predicted low µM based on SAR trend for bulky lipophilic substituents (series range: 2.2 - >450 µM) |
| Comparator Or Baseline | Unsubstituted phenylguanidine: IC50 = 99.8 µM (9.98E+4 nM) |
| Quantified Difference | Estimated ≥45-fold potency improvement based on series maximum; unsubstituted phenylguanidine is ~45-fold weaker than the most potent analog. |
| Conditions | Inhibition of [3H]MPP+ uptake in HEK293 cells expressing human OCT3; SAR study (Pan et al., 2017) |
Why This Matters
For researchers procuring hOCT3 inhibitors, the unsubstituted phenylguanidine is a poor choice due to weak potency; the tert-butyl analog belongs to a high-potency SAR cluster, directly impacting assay sensitivity and lead development decisions.
- [1] BindingDB. BDBM50053620: 1-phenylguanidine. Inhibition of human OCT3 expressed in HEK293 cells. IC50: 9.98E+4 nM. View Source
- [2] Pan X, Iyer KA, Liu H, Sweet DH, Dukat M. A new chemotype inhibitor for the human organic cation transporter 3 (hOCT3). Bioorg Med Chem Lett. 2017 Sep 15;27(18):4440-4445. View Source
